
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
化学反应分析
Types of Reactions
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- 3,3-Difluoropiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid
- 3-Fluoro-1-methylpiperidine-4-carboxylic acid
Uniqueness
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its analogs. This fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins .
属性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC 名称 |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) |
InChI 键 |
VTYCVNXPYQHNFB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C(C1)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
![4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B13068437.png)

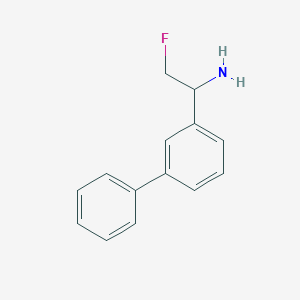
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
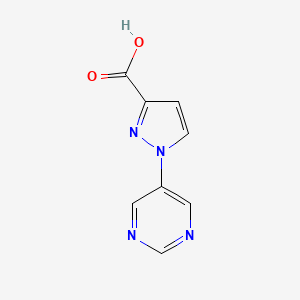
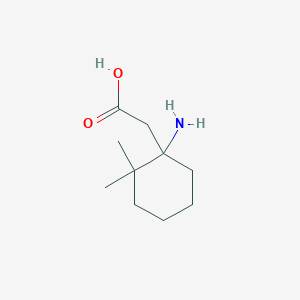
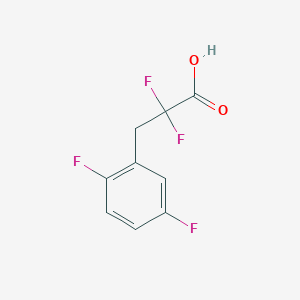


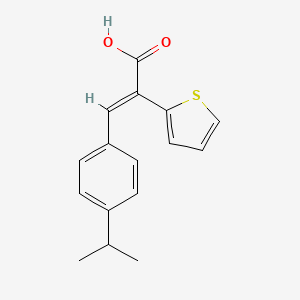
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
